N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound with significant potential in scientific research. It belongs to a class of compounds that exhibit various biological activities, including potential therapeutic applications. The molecular formula for this compound is , and its molecular weight is approximately .
This compound can be classified under the following categories:
The synthesis of N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multi-step organic reactions. While specific detailed methodologies for this exact compound are not extensively documented in the available literature, compounds with similar structures often utilize the following general approaches:
The molecular structure of N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can be represented through various structural formulas:
InChI=1S/C23H22ClN3O3/c1-15-14-17(9-10-18(15)24)29-13-11-27-20-7-4-3-6-19(20)26-22(27)16(2)25-23(28)21-8-5-12-30-21/h3-10,12,14,16H,11,13H2,1-2H3,(H,25,28)This InChI string provides a unique identifier for the compound's structure that can be used in chemical databases.
N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide may participate in various chemical reactions typical for compounds containing amide and aromatic functionalities:
The physical properties of N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide include:
Key chemical properties include:
The stability of this compound under various conditions (e.g., temperature and pH levels) would need to be investigated further to understand its practical applications.
N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has potential applications in several scientific fields:
CAS No.: 14681-59-5
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.: 24431-54-7
CAS No.: 2435-59-8